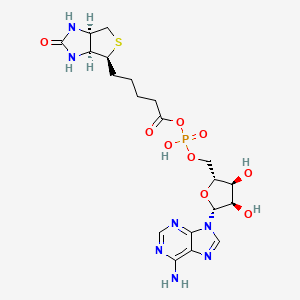
Biotinyl-5'-AMP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinyl-5'-AMP is a purine ribonucleoside 5'-monophosphate. It has a role as a human metabolite and a mouse metabolite. It derives from an adenosine 5'-monophosphate and a biotin. It is a conjugate acid of a this compound(1-).
Aplicaciones Científicas De Investigación
Structural Biology
Biotinyl-5'-AMP is crucial in studying biotin protein ligases (BPLs), which are enzymes that catalyze the attachment of biotin to target proteins. For instance, high-resolution crystal structures of BPL from Mycobacterium tuberculosis in both apo and this compound-bound forms have been elucidated. These studies reveal conformational changes upon binding, providing insights into enzyme activity and substrate specificity .
Case Study: Biotin Protein Ligase from Mycobacterium tuberculosis
| Parameter | Apo BPL Structure | This compound Bound Structure |
|---|---|---|
| Resolution | 1.8 Å | 1.7 Å |
| Key Findings | Initial conformation | Induced folding near active site |
| Conformational Change Observed | No | Yes |
Gene Regulation
This compound acts as a corepressor in the regulation of biotin biosynthesis genes. Research indicates that it has a more direct role in gene regulation compared to free biotin. In vitro studies utilizing DNA filter-binding techniques have shown that this compound has a significantly lower half-maximal binding concentration (K0.5) than biotin itself, emphasizing its potency as a regulatory molecule .
Data Table: Binding Affinities of Biotin and this compound
| Compound | K0.5 (nM) |
|---|---|
| Biotin | 1000 |
| This compound | 1.1 |
Enzyme Activity and Kinetics
This compound is an intermediate in the two-step reaction catalyzed by BPL, where it is formed from biotin and ATP before transferring biotin to target proteins. Kinetic studies have demonstrated the importance of this compound in understanding enzyme mechanisms and efficiency .
Kinetic Measurements Summary
| Reaction Step | Methodology | Observations |
|---|---|---|
| First Half Reaction (Adenylation) | Stopped-flow kinetics | Quenching fluorescence indicates rate |
| Second Half Reaction (Transfer) | Quench-flow techniques | Measurement of radiolabeled product |
Proximity Biotinylation Techniques
This compound is integral to proximity-dependent labeling techniques such as BioID and TurboID, which utilize modified BirA enzymes to label proteins within close proximity to a target protein. These methods leverage the reactivity of this compound to covalently attach biotin to lysine residues on nearby proteins, facilitating the study of protein-protein interactions in live cells .
Comparison of Proximity Biotinylation Techniques
| Technique | Enzyme Used | Efficiency | Application Areas |
|---|---|---|---|
| BioID | BirA* | Moderate | Protein interaction studies |
| TurboID | TurboID | High | Rapid labeling in cells |
| AirID | AirID | Highest | Precision in low ATP |
Therapeutic Implications
This compound has potential therapeutic applications due to its role in metabolic pathways. It is involved in carboxylation reactions essential for gluconeogenesis and fatty acid synthesis, making it a candidate for research into metabolic disorders .
Therapeutic Potential Summary
| Application Area | Mechanism |
|---|---|
| Metabolic Disorders | Cofactor for carboxylases |
| Antibacterial Activity | Exhibits activity against pathogens |
Propiedades
Fórmula molecular |
C20H28N7O9PS |
|---|---|
Peso molecular |
573.5 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C20H28N7O9PS/c21-17-14-18(23-7-22-17)27(8-24-14)19-16(30)15(29)10(35-19)5-34-37(32,33)36-12(28)4-2-1-3-11-13-9(6-38-11)25-20(31)26-13/h7-11,13,15-16,19,29-30H,1-6H2,(H,32,33)(H2,21,22,23)(H2,25,26,31)/t9-,10+,11-,13-,15+,16+,19+/m0/s1 |
Clave InChI |
UTQCSTJVMLODHM-RHCAYAJFSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















